Cas no 132-28-5 ([1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI))
![[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) structure](https://it.kuujia.com/scimg/cas/132-28-5x500.png)
132-28-5 structure
Nome del prodotto:[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI)
[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI)
- Tris(2-biphenyl) phosphate
- tris(2-phenylphenyl) phosphate
- (1,1'-Biphenyl)-2-ol, phosphate (3:1)
- AC1Q6SLI
- phosphoric acid tris-biphenyl-2-yl ester
- Phosphoric acid, tris(2-biphenylyl) ester
- Phosphorsaeure-tris-biphenyl-2-ylester
- SureCN473246
- Tris(2-biphenylyl) phosphate
- Tris-(biphenylyl-(2))-phosphat
- Tris(o-biphenylyl) phosphate
- tris(o-phenylphenyl) phosphate
- Tris-o-phenylphenyl phosphate
- [1,1'-Biphenyl]-2-ol, phosphate (3:1)
- phosphoric acid tris(2-phenylphenyl) ester
- Tri([1,1'-biphenyl]-2-yl) phosphate
- Tri-(2-biphenylyl)-phosphat
- 2-([Bis([1,1'-biphenyl]-2-yloxy)phosphoryl]oxy)-1,1'-biphenyl #
- [1, phosphate (3:1)
- NSC 2886
- QEEHNBQLHFJCOV-UHFFFAOYSA-N
- NSC2886
- SCHEMBL473246
- NIOSH/DV7655000
- 2-Biphenylyl phosphate, tri-
- 132-28-5
- Tri[1,1'-biphenyl]-2-yl phosphate
- NSC-2886
- 2-Biphenylol, phosphate (3:1)
- DTXSID10927491
- DV76550000
-
- Inchi: InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H
- Chiave InChI: QEEHNBQLHFJCOV-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C2=CC=CC=C2OP(OC2=CC=CC=C2C2=CC=CC=C2)(=O)OC2=CC=CC=C2C2=CC=CC=C2)C=C1
Proprietà calcolate
- Massa esatta: 554.16481
- Massa monoisotopica: 554.165
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 41
- Conta legami ruotabili: 9
- Complessità: 710
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.8
- Carica superficiale: 0
- Superficie polare topologica: 44.8A^2
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.222
- Punto di ebollizione: 674.9°C at 760 mmHg
- Punto di infiammabilità: 374.4°C
- Indice di rifrazione: 1.63
- PSA: 44.76
- LogP: 10.33250
[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE90417-1g |
Tris(2-biphenyl) phosphate |
132-28-5 | 98% | 1g |
$1224.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1999781-250mg |
Tri([1,1'-biphenyl]-2-yl) phosphate |
132-28-5 | 98% | 250mg |
¥3498.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1999781-100mg |
Tri([1,1'-biphenyl]-2-yl) phosphate |
132-28-5 | 98% | 100mg |
¥1947.00 | 2024-08-09 | |
A2B Chem LLC | AE90417-100mg |
Tris(2-biphenyl) phosphate |
132-28-5 | 98% | 100mg |
$267.00 | 2024-04-20 | |
A2B Chem LLC | AE90417-250mg |
Tris(2-biphenyl) phosphate |
132-28-5 | 98% | 250mg |
$452.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1999781-1g |
Tri([1,1'-biphenyl]-2-yl) phosphate |
132-28-5 | 98% | 1g |
¥7000.00 | 2024-08-09 |
[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) Letteratura correlata
-
R. Goulden,E. S. Goodwin,L. Davies Analyst 1963 88 941
-
Arnold Audsley,Frank R. Goss J. Chem. Soc. 1942 358
-
K. I. Beynon,K. E. Elgar Analyst 1966 91 143
-
Liyu Li,Xiantao Yang,Kunfeng Li,Guangpu Zhang,Yuan Ma,Baobin Cai,Shaohua Li,Hongmei Ding,Jiali Deng,Xiyan Nan,Jing Sun,Yun Wu,Ningsheng Shao,Lihe Zhang,Zhenjun Yang Org. Biomol. Chem. 2018 16 7488
-
R. Goulden,E. S. Goodwin,L. Davies Analyst 1963 88 941
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